molecular formula C15H21ClN2O3S B5118737 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride

3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride

Cat. No. B5118737
M. Wt: 344.9 g/mol
InChI Key: VPWCKEDQOHIJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride, also known as TAPP, is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. TAPP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which has been implicated in various cellular processes, including DNA repair, apoptosis, and inflammation.

Mechanism of Action

3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride acts as a potent inhibitor of PARP-1, an enzyme that plays a crucial role in DNA repair and other cellular processes. By inhibiting PARP-1, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride can induce DNA damage and cell death in cancer cells, while protecting normal cells from DNA damage caused by chemotherapy and radiotherapy. In addition, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride can prevent the activation of inflammatory pathways by inhibiting PARP-1, making it a potential therapeutic agent for various inflammatory diseases.
Biochemical and Physiological Effects:
3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been shown to have various biochemical and physiological effects, including the induction of DNA damage and cell death in cancer cells, the protection of normal cells from DNA damage caused by chemotherapy and radiotherapy, the prevention of neuronal damage and cognitive impairment, and the inhibition of inflammatory pathways. 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has several advantages for lab experiments, including its potent inhibitory activity against PARP-1, its ability to induce DNA damage and cell death in cancer cells, and its potential therapeutic applications in various diseases. However, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride also has some limitations, including its hydrophilic nature, which may limit its bioavailability and cell permeability, and its potential off-target effects on other PARP isoforms.

Future Directions

There are several future directions for research on 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride, including the development of more potent and selective PARP-1 inhibitors, the investigation of 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride's potential therapeutic applications in other diseases, such as stroke and diabetes, and the elucidation of the molecular mechanisms underlying 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride's neuroprotective and anti-inflammatory effects. Additionally, the development of more efficient synthesis methods for 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride and its analogs may facilitate their use in scientific research and drug development.

Synthesis Methods

3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride can be synthesized through a multi-step process involving the reaction of 4-propoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-aminoethyl)thiophene-2-carboxamide. The product is then treated with maleic anhydride to yield 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride as a hydrochloride salt.

Scientific Research Applications

3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment by sensitizing cancer cells to these treatments. 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has also been shown to protect against neuronal damage and cognitive impairment in animal models of Alzheimer's disease and traumatic brain injury. Additionally, 3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S.ClH/c1-2-8-20-12-5-3-11(4-6-12)17-14(18)10-13(15(17)19)21-9-7-16;/h3-6,13H,2,7-10,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWCKEDQOHIJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2872840

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